molecular formula C40H72O2Si2 B196362 Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- CAS No. 111594-58-2

Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-

Cat. No. B196362
CAS RN: 111594-58-2
M. Wt: 641.2 g/mol
InChI Key: UHCDRCBBCZLXBO-WBJQEFSVSA-N
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Description

1,3-bi-TBS-trans-Doxercalciferol is an impurity of doxercalciferol, an analog of Vitamin D2 with antirachitic activity.

Scientific Research Applications

1. Fluorescent Detection

Silane derivatives, such as cyano functionalized silanes, have shown promising applications in fluorescent detection. These compounds exhibit strong emission in the violet to blue region and can respond to specific substances like diphenylamine, demonstrating potential for detection applications (Wang, Wang, Wang, & Feng, 2014).

2. Synthesis and Characterization

In the field of organometallic chemistry, various silane compounds have been synthesized and characterized, contributing to the understanding of silicon-centered compounds. This includes the study of their reaction with alkylated aromatics and the exploration of their structural properties (Huppmann, Noltemeyer, & Meller, 1994).

3. Polymer Synthesis

Silane derivatives are instrumental in the synthesis of polymers. For instance, the use of tris(pentafluorophenyl)borane as a catalyst in synthesizing optically active SiO-containing polymers demonstrates the versatility of silane compounds in polymer chemistry (Zhou & Kawakami, 2005).

4. Electronic Properties

Studies on polysiloxysilanes have shed light on their electronic properties, particularly in the context of UV curing kinetics. This research contributes to the understanding of how silane derivatives can be used in various electronic applications (Wang, Fan, Kong, & Lu, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-] can be achieved through a three-step process. The first step involves the protection of the hydroxyl groups in the ergosterol molecule. The second step involves the reaction of the protected ergosterol molecule with tert-butyl chlorodimethylsilane to form the corresponding silyl ether. The final step involves the deprotection of the silyl ether to yield the desired compound.", "Starting Materials": ["Ergosterol", "Tert-butyl chlorodimethylsilane", "Diisopropyl ether", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Protection of the hydroxyl groups in ergosterol by reacting it with diisopropyl ether and pyridine to form the corresponding diisopropyl ether derivative.", "Step 2: Reaction of the diisopropyl ether derivative with tert-butyl chlorodimethylsilane in the presence of pyridine to form the corresponding silyl ether.", "Step 3: Deprotection of the silyl ether by treatment with methanol and hydrochloric acid, followed by neutralization with sodium bicarbonate to yield the desired compound."] }

CAS RN

111594-58-2

Molecular Formula

C40H72O2Si2

Molecular Weight

641.2 g/mol

IUPAC Name

[3-[2-[(7aR)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/t29?,30?,34?,35?,36?,37?,40-/m1/s1

InChI Key

UHCDRCBBCZLXBO-WBJQEFSVSA-N

Isomeric SMILES

CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

synonyms

CS-M0046;  [(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-
Reactant of Route 2
Reactant of Route 2
Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-
Reactant of Route 3
Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-
Reactant of Route 4
Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-
Reactant of Route 5
Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-
Reactant of Route 6
Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-

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